molecular formula C9H14F2N2O3S B11929122 (3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol

(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol

Cat. No.: B11929122
M. Wt: 268.28 g/mol
InChI Key: UDQTXCHQKHIQMH-KYGLGHNPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

The compound known as (3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol , also referred to as MK-8719, is a novel selective inhibitor of the enzyme O-linked N-acetylglucosamine hydrolase (OGA) . This compound has garnered attention due to its potential therapeutic implications in neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy. This article explores the biological activity of MK-8719 through various studies and findings.

Molecular Characteristics

  • Molecular Formula : C9H14F2N2O3S
  • Molecular Weight : 268.28 g/mol
  • IUPAC Name : (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol
  • InChI Key : UDQTXCHQKHIQMH-KYGLGHNPSA-N

MK-8719 functions primarily as an inhibitor of OGA. This enzyme plays a crucial role in the regulation of O-linked N-acetylglucosamine (O-GlcNAc) modifications on proteins. By inhibiting OGA, MK-8719 increases the levels of O-GlcNAcylation in cells, which has been associated with neuroprotective effects and reduced formation of pathological tau protein aggregates .

Neuroprotective Effects

Research indicates that MK-8719 exhibits significant neuroprotective properties. In preclinical models of tauopathy:

  • The compound has shown efficacy in reducing neurodegeneration and improving cognitive function.
  • It effectively mitigates the formation of hyperphosphorylated tau protein aggregates associated with Alzheimer's disease .

In Vitro Studies

In vitro assays have demonstrated that MK-8719:

  • Inhibits OGA activity with high selectivity.
  • Promotes neuronal survival under stress conditions by enhancing O-GlcNAc levels .

Pharmacokinetics

MK-8719 has been characterized by favorable pharmacokinetic properties:

  • CNS Penetration : The compound displays excellent central nervous system penetration which is critical for treating neurological disorders.
  • Metabolic Stability : It exhibits robust metabolic stability in vivo, allowing for sustained therapeutic effects .

Clinical Trials

MK-8719 has progressed to phase I clinical trials aimed at evaluating its safety and efficacy in humans. The results from these trials will be pivotal in determining its potential as a treatment for Alzheimer's disease .

Comparative Studies

A comparative analysis with other thiazole derivatives has highlighted the unique potency of MK-8719:

Compound NameActivityReference
MK-8719High OGA inhibition; neuroprotective
Thiazole AModerate anti-inflammatory
Thiazole BLow antibacterial

Properties

Molecular Formula

C9H14F2N2O3S

Molecular Weight

268.28 g/mol

IUPAC Name

(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol

InChI

InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1

InChI Key

UDQTXCHQKHIQMH-KYGLGHNPSA-N

Isomeric SMILES

CCN=C1N[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2S1)C(F)F)O)O

Canonical SMILES

CCN=C1NC2C(C(C(OC2S1)C(F)F)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.